AE0047 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

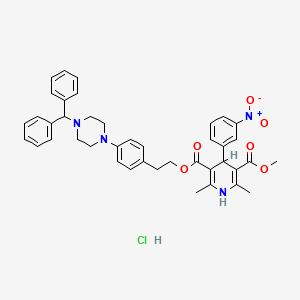

2D Structure

Properties

IUPAC Name |

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N4O6.ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;/h4-20,27,38-39,42H,21-26H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKGFDAQKCYYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922006 | |

| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133743-71-2, 116308-56-6 | |

| Record name | Watanidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133743-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Watanipidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116308566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AE0047 Hydrochloride: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE0047 Hydrochloride, also known as Watanidipine, is a potent L-type calcium channel blocker belonging to the 1,4-dihydropyridine (B1200194) (DHP) class of compounds. Its intricate molecular architecture, featuring a bulky benzhydrylpiperazinyl-phenyl ethoxycarbonyl side chain, contributes to its pharmacological profile. This document provides a comprehensive overview of the chemical structure of this compound and a detailed, plausible synthetic route based on the well-established Hantzsch dihydropyridine (B1217469) synthesis. Experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and proposed signaling pathway are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound AE0047. The systematic IUPAC name for the parent compound is [5-[2-[4-(4-benzhydrylpiperazin-1-ium-1-yl)phenyl]ethoxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridin-3-ylidene]-methoxymethanolate[1].

Chemical Structure:

The molecule consists of a central 1,4-dihydropyridine ring, which is characteristic of this class of calcium channel blockers. Key substitutions on this ring are crucial for its activity: a 3-nitrophenyl group at the C4 position and two different ester groups at the C3 and C5 positions. One of these ester groups incorporates a long side chain containing a phenyl group, an ether linkage, and a terminal benzhydrylpiperazine moiety.

Table 1: Physicochemical and Spectroscopic Data for this compound and its Precursors

| Compound/Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) |

| This compound | C41H43ClN4O6 | 723.26 | Not available | Not available | Not available | Not available |

| 3-Nitrobenzaldehyde (B41214) | C7H5NO3 | 151.12 | 58 | 10.1 (s, 1H), 8.8 (t, 1H), 8.5 (d, 1H), 8.3 (d, 1H), 7.8 (t, 1H) | 192.5, 148.7, 137.2, 134.1, 130.6, 128.0, 125.2 | 2850, 1700, 1530, 1350 |

| Methyl 3-aminocrotonate | C5H9NO2 | 115.13 | 82-84 | 4.5 (s, 1H), 3.6 (s, 3H), 1.9 (s, 3H), NH2 protons broad | 170.1, 160.2, 83.9, 50.1, 19.8 | 3400-3200, 1660, 1610 |

| 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate (B1235776) | C31H36N2O3 | 484.63 | Not available | Not available | Not available | Not available |

Note: Spectroscopic data for this compound and the acetoacetate precursor are predicted based on known data for similar 1,4-dihydropyridine structures and their precursors. Specific experimental data is not publicly available.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process culminating in a Hantzsch dihydropyridine synthesis. This convergent approach involves the preparation of two key precursors which are then condensed to form the dihydropyridine core.

Synthesis of Precursor 1: 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate

This precursor provides the complex side chain at the C5 position of the dihydropyridine ring.

Step 1: Synthesis of 1-Benzhydrylpiperazine 1-Benzhydrylpiperazine is synthesized by the alkylation of piperazine (B1678402) with benzhydryl chloride.

Step 2: Synthesis of 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethanol 1-Benzhydrylpiperazine is then coupled with 2-(4-bromophenyl)ethanol (B1265510) via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Step 3: Synthesis of 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate The final step involves the transesterification of ethyl acetoacetate with 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethanol.

Synthesis of Precursor 2: Methyl 3-aminocrotonate

This precursor provides the nitrogen and part of the carbon backbone for the dihydropyridine ring. It is prepared by the reaction of methyl acetoacetate with ammonia.

Hantzsch Dihydropyridine Synthesis of AE0047

The core of the synthesis is the Hantzsch reaction, a one-pot multicomponent reaction.

Reaction Scheme: 3-Nitrobenzaldehyde, 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate, and methyl 3-aminocrotonate are reacted together in a suitable solvent, such as ethanol (B145695) or isopropanol, often with a catalytic amount of acid (e.g., acetic acid) or in the presence of a Lewis acid. The reaction mixture is heated to reflux to drive the condensation and cyclization, followed by dehydration to form the 1,4-dihydropyridine ring of AE0047.

Formation of this compound

The free base AE0047 is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or diethyl ether. This process improves the compound's stability and water solubility.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on established chemical principles.

Synthesis of 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate

-

Materials: 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethanol, ethyl acetoacetate, sodium ethoxide, toluene.

-

Procedure:

-

To a solution of 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethanol in dry toluene, add a catalytic amount of sodium ethoxide.

-

Add ethyl acetoacetate to the reaction mixture.

-

Heat the mixture to reflux and remove the ethanol formed by azeotropic distillation using a Dean-Stark apparatus.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Hantzsch Synthesis of AE0047

-

Materials: 3-Nitrobenzaldehyde, 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate, methyl 3-aminocrotonate, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent), 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate (1 equivalent), and methyl 3-aminocrotonate (1 equivalent) in ethanol.

-

Heat the reaction mixture to reflux for 12-24 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Formation of this compound

-

Materials: AE0047 (free base), hydrochloric acid (in ethanol or diethyl ether), ethanol.

-

Procedure:

-

Dissolve the purified AE0047 free base in a minimal amount of ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Signaling Pathway and Mechanism of Action

AE0047 acts as a blocker of L-type voltage-gated calcium channels. These channels are prevalent in vascular smooth muscle cells and cardiac myocytes.

Mechanism of Action: By binding to the L-type calcium channels, AE0047 inhibits the influx of extracellular calcium ions (Ca2+) into the cells. In vascular smooth muscle, this reduction in intracellular Ca2+ leads to relaxation and vasodilation, thereby lowering blood pressure. In the heart, a decrease in Ca2+ influx can lead to a reduction in myocardial contractility (negative inotropy) and a slowing of the heart rate (negative chronotropy).

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic pathway for this compound. The proposed Hantzsch reaction-based synthesis offers a logical and established method for accessing this complex 1,4-dihydropyridine derivative. The provided experimental protocols and diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation into this and related compounds. While specific experimental data for AE0047's synthesis is not publicly available, the outlined procedures are based on well-understood and widely applied chemical transformations.

References

Unraveling the Pharmacological Profile of AE0047 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist demonstrating a unique pharmacological profile with potential therapeutic applications in cardiovascular and metabolic disorders. Preclinical studies have elucidated its multifaceted mechanism of action, which includes potent lipid-lowering effects, a distinct antihypertensive profile with end-organ protection, and significant renal effects. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its effects on lipid metabolism, blood pressure, and renal function. The document summarizes key quantitative data from preclinical studies, outlines the experimental methodologies employed, and visualizes the compound's signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound is a novel dihydropyridine (B1217469) calcium channel blocker distinguished by its slow onset and long-lasting therapeutic effects.[1] Unlike traditional calcium antagonists primarily known for their vasodilatory and antihypertensive properties, this compound exhibits a broader spectrum of activity, notably impacting lipid metabolism. This dual action suggests its potential as a therapeutic agent for complex cardiometabolic conditions, such as hypertension co-presenting with hypertriglyceridemia.[2] This document aims to consolidate the existing preclinical data on this compound to provide a detailed understanding of its pharmacological profile.

Pharmacological Effects

Lipid-Lowering Effects

This compound has demonstrated significant effects on plasma lipid levels in preclinical models.[2] Oral administration to obese Zucker rats resulted in a dose-dependent reduction in plasma triglycerides and triglyceride-rich lipoproteins, coupled with an increase in high-density lipoprotein (HDL) cholesterol.[2] Notably, total cholesterol and low-density lipoprotein (LDL) levels remained unchanged.[2]

The underlying mechanism for these lipid-lowering effects has been investigated in in-vitro models using human intestinal (Caco-2) and hepatoblastoma (HepG2) cell lines.[2] The compound was found to inhibit the basolateral secretion of newly synthesized triglycerides and apolipoprotein B from Caco-2 cells.[2] Furthermore, in HepG2 cells, this compound enhanced the cellular uptake of very-low-density lipoprotein (VLDL).[2][3] These findings suggest a dual mechanism of action: the inhibition of intestinal chylomicron secretion and the enhancement of hepatic VLDL clearance.[2]

Table 1: Effects of this compound on Plasma Lipids in Obese Zucker Rats (7-day oral administration) [2]

| Parameter | 3 mg/kg/day | 10 mg/kg/day |

| Plasma Triglyceride | Dose-dependent decrease | Dose-dependent decrease |

| TG-rich Lipoprotein | Dose-dependent decrease | Dose-dependent decrease |

| HDL Cholesterol | Increased | Increased |

| Total Cholesterol | No change | No change |

| LDL Cholesterol | No change | No change |

Table 2: In Vitro Effects of this compound on Lipid Metabolism [2]

| Cell Line | Experiment | Concentration | Effect |

| Caco-2 | Basolateral secretion of ¹⁴C-Triglyceride | 10⁻⁶ M | Inhibition |

| 10⁻⁵ M | Inhibition | ||

| Basolateral secretion of Apolipoprotein B | - | Suppression | |

| HepG2 | Cellular uptake of ¹²⁵I-VLDL | - | Increased |

Antihypertensive and Cerebrovascular Protective Effects

This compound exhibits a characteristic slow onset and long-lasting hypotensive effect.[1] In studies using stroke-prone spontaneously hypertensive rats (SHRSPs), chronic treatment with this compound at doses of 1 or 3 mg/kg/day effectively prevented the incidence of stroke and mortality.[1] This protective effect was observed even at a dose that did not cause a significant suppression of hypertension development.[1] In contrast, the vasodilator hydralazine, while suppressing hypertension, failed to prevent death in a significant portion of the animals.[1]

Hemodynamic studies in this model revealed that this compound treatment averted the marked decreases in cardiac output and blood flow to the brain, heart, kidneys, and adrenal glands that were observed in the control group.[1] This suggests that the cerebrovascular protective effects of this compound may be attributed to its ability to maintain vital organ perfusion in the presence of hypertension.[1] Further studies in SHRSPs with established stroke have shown that this compound can also improve neurological symptoms and prevent mortality, indicating a potential therapeutic role in the acute stage of stroke.[4]

Renal Effects

This compound has been shown to have significant and long-lasting effects on renal function.[5][6] In anesthetized dogs, intravenous injection of this compound caused a dose-related and sustained fall in blood pressure.[6] Intrarenal infusion at non-hypotensive doses led to a significant increase in the glomerular filtration rate and dose-related increases in urine flow and the urinary excretion of electrolytes (Na+, K+, and Cl-).[6] These diuretic and natriuretic effects had a very slow onset and persisted even after the cessation of the infusion, suggesting an inhibitory effect on sodium and water reabsorption in the renal tubules.[6]

Furthermore, this compound was found to modulate the renal sympathetic nervous system.[5] In anesthetized dogs, it markedly attenuated the antidiuretic action and the increase in norepinephrine (B1679862) secretion rate induced by low-frequency renal nerve stimulation.[5] At higher doses, it also suppressed high-frequency renal nerve stimulation-induced renal vasoconstriction.[5] These results indicate that this compound can suppress norepinephrine overflow from renal nerve endings, contributing to its renal effects.[5]

Table 3: Renal Effects of Intrarenal this compound Infusion in Anesthetized Dogs [6]

| Parameter | 25 ng/kg/min | 50 ng/kg/min |

| Renal Blood Flow | No significant increase | No significant increase |

| Glomerular Filtration Rate | Significantly increased | Significantly increased |

| Urine Flow | Dose-related increase | Dose-related increase |

| Urinary Electrolyte Excretion (Na+, K+, Cl-) | Dose-related increase | Dose-related increase |

Experimental Protocols

In Vitro Lipid Metabolism Assays

-

Caco-2 Cell Triglyceride Secretion Assay:

-

Caco-2 cells are cultured on membrane filters to form a polarized monolayer, mimicking the intestinal epithelium.

-

¹⁴C-labeled oleic acid is added to the apical side of the cell monolayer.

-

This compound is added to the culture medium at various concentrations (e.g., 10⁻⁶ M and 10⁻⁵ M).[2]

-

After an incubation period, the basolateral medium is collected.

-

The amount of ¹⁴C-labeled triglyceride secreted into the basolateral medium is quantified by scintillation counting to determine the effect of the compound on triglyceride secretion.

-

Apolipoprotein B secretion into the basolateral medium can be measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

HepG2 Cell VLDL Uptake Assay:

-

HepG2 cells are cultured in standard conditions.

-

The cells are incubated with ¹²⁵I-labeled VLDL in the presence or absence of this compound.

-

After the incubation period, the cells are washed to remove unbound VLDL.

-

The amount of cell-associated ¹²⁵I-VLDL is measured using a gamma counter to determine the effect of the compound on VLDL uptake.

-

In Vivo Animal Models

-

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model:

-

Male SHRSPs are used as a model for severe hypertension and spontaneous stroke.

-

Animals are administered this compound orally at specified doses (e.g., 1 or 3 mg/kg/day) for a defined period (e.g., 12 weeks).[1]

-

Control groups receive a vehicle.

-

Blood pressure is monitored regularly.

-

The incidence of stroke and mortality are recorded.

-

At the end of the study, brains can be histologically examined for signs of hemorrhage, softening, and other cerebrovascular lesions.

-

For hemodynamic studies, radioactive microspheres can be used to measure cardiac output and regional blood flow.

-

-

Anesthetized Dog Model for Renal Effects:

-

Dogs are anesthetized, and catheters are placed for drug administration (intravenous or intrarenal artery), blood pressure monitoring, and urine collection.

-

Renal blood flow and glomerular filtration rate are measured.

-

For renal nerve stimulation studies, the renal nerves are isolated and stimulated electrically at low and high frequencies.

-

This compound is infused at various doses (e.g., 10 and 50 ng/kg/min intrarenally).[5]

-

Changes in renal hemodynamics, urine output, electrolyte excretion, and norepinephrine secretion are measured before, during, and after drug infusion and renal nerve stimulation.

-

Signaling Pathways and Experimental Workflows

Caption: Mechanism of AE0047's lipid-lowering effect.

Caption: Experimental workflow for in vivo cerebrovascular studies.

Caption: AE0047's inhibitory effect on renal nerve stimulation.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. The observed slow onset and long duration of action in preclinical models suggest a pharmacokinetic profile that may include slow absorption, a long half-life, or the formation of active metabolites.[1][6] Further studies are required to fully characterize the pharmacokinetic properties of this compound.

Conclusion

This compound presents a compelling and unique pharmacological profile as a dihydropyridine calcium antagonist. Its ability to concurrently lower plasma triglycerides, provide sustained blood pressure control, and protect against cerebrovascular and renal damage in preclinical models highlights its potential as a novel therapeutic agent for complex cardiovascular and metabolic diseases. The dual mechanism of action on lipid metabolism, involving both reduced intestinal secretion and enhanced hepatic uptake of triglyceride-rich lipoproteins, is a particularly noteworthy feature. While the existing preclinical data are promising, further investigation into its pharmacokinetic properties and clinical evaluation are necessary to fully establish its therapeutic utility in humans. This technical guide provides a foundational understanding of this compound for the scientific and drug development community to build upon in future research endeavors.

References

- 1. Renal nerve stimulation identifies renal innervation and optimizes the strategy for renal denervation in canine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. benchchem.com [benchchem.com]

- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of AE0047 on renal haemodynamics and function in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of AE0047 Hydrochloride on Triglyceride Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of AE0047 Hydrochloride, a dihydropyridine-type calcium antagonist, on triglyceride metabolism. Drawing from preclinical in vivo and in vitro studies, this document details the compound's mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways. The evidence suggests that this compound lowers plasma triglyceride levels by inhibiting intestinal chylomicron secretion and enhancing hepatic uptake of very low-density lipoprotein (VLDL). These findings position this compound as a potential therapeutic agent for managing hypertriglyceridemia, particularly in hypertensive patients.

Introduction

Hypertriglyceridemia is a prevalent lipid disorder characterized by elevated levels of triglycerides in the bloodstream and is an independent risk factor for cardiovascular disease. This compound is a calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds.[1] While primarily investigated for its antihypertensive properties, preclinical evidence has demonstrated its significant impact on lipid metabolism, specifically in reducing plasma triglyceride concentrations. This guide synthesizes the available scientific data to provide a detailed understanding of the mechanisms underpinning the triglyceride-lowering effects of this compound.

Mechanism of Action

This compound exerts its effects on triglyceride metabolism through a dual mechanism involving both the intestine and the liver.

Inhibition of Intestinal Chylomicron Secretion

In vitro studies using the human intestinal cell line Caco-2 have shown that this compound inhibits the basolateral secretion of newly synthesized triglycerides.[1] This is accompanied by a suppression of apolipoprotein B (ApoB) secretion, a crucial structural component of chylomicrons.[1] By impeding the assembly and release of chylomicrons from enterocytes, this compound effectively reduces the influx of dietary triglycerides into the circulation.

Enhancement of Hepatic VLDL Uptake

In the liver, this compound has been observed to increase the cellular uptake of VLDL in the human hepatoblastoma cell line HepG2.[1] This suggests an enhancement of hepatic clearance of triglyceride-rich lipoproteins from the bloodstream. The precise molecular mechanism for this increased uptake is likely related to the upregulation of lipoprotein receptors on the hepatocyte surface.

Quantitative Data

The triglyceride-lowering efficacy of this compound has been quantified in both in vivo and in vitro models.

Table 1: In Vivo Efficacy of this compound in Obese Zucker Rats[1]

| Dosage (oral, per day) | Duration | Plasma Triglyceride Reduction |

| 3 mg/kg | 7 days | Dose-dependent decrease |

| 10 mg/kg | 7 days | Dose-dependent decrease |

Obese Zucker rats were treated orally with this compound for 7 days. A dose-dependent decrease in plasma triglyceride and TG-rich lipoprotein levels was observed.

Table 2: In Vitro Efficacy of this compound[1]

| Cell Line | Treatment Concentration | Effect |

| Caco-2 | 10⁻⁶ M | Inhibition of basolateral secretion of ¹⁴C-Triglyceride |

| Caco-2 | 10⁻⁵ M | Inhibition of basolateral secretion of ¹⁴C-Triglyceride |

| HepG2 | Not specified in abstract | Increased cellular uptake of ¹²⁵I-VLDL |

Signaling Pathways

As a dihydropyridine calcium antagonist, this compound's primary molecular target is the L-type calcium channel. The modulation of this channel initiates a cascade of intracellular events that ultimately impact triglyceride metabolism.

Intestinal Signaling Pathway

In intestinal epithelial cells, the entry of extracellular calcium is a critical step in the assembly and secretion of chylomicrons. By blocking L-type calcium channels, this compound likely reduces intracellular calcium concentrations, thereby interfering with the processes of ApoB lipidation and chylomicron exocytosis.

References

In Vitro Pharmacological Profile of AE0047 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE0047 Hydrochloride is a dihydropyridine-based L-type calcium channel antagonist that has demonstrated potential therapeutic effects beyond its primary antihypertensive action. In vitro studies have been instrumental in elucidating its mechanisms of action, revealing significant effects on lipid metabolism in addition to its calcium channel blocking activity. This technical guide provides a comprehensive overview of the key in vitro studies conducted on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Core In Vitro Activities

This compound has been characterized through a series of in vitro assays, primarily focusing on its potent L-type calcium channel antagonism and its unexpected role in modulating lipid transport and metabolism in specialized cell lines.

L-Type Calcium Channel Antagonism

This compound exhibits high affinity for L-type calcium channels, a key mechanism for its vasodilatory and antihypertensive effects. This has been quantified through radioligand binding assays.

Data Summary: L-Type Calcium Channel Binding Affinity

| Radioligand | Preparation | Parameter | Value |

| [³H]nimodipine | Rat cardiac membrane homogenate | IC₅₀ | 0.26 nM[1] |

| [³H]PN200-110 | Not specified | Kᵢ | 40.9 nM[1] |

Experimental Protocol: Radioligand Binding Assay (General)

A standard radioligand binding assay protocol is employed to determine the affinity of this compound for L-type calcium channels.

-

Membrane Preparation: Cardiac tissue (e.g., from rats) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in L-type calcium channels.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]nimodipine or [³H]PN200-110) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway: L-Type Calcium Channel Blockade

Caption: Mechanism of AE0047-induced vasodilation via L-type calcium channel blockade.

Modulation of Intestinal Triglyceride Secretion

In vitro studies using the human intestinal cell line Caco-2 have demonstrated that this compound can inhibit the secretion of triglycerides and apolipoprotein B, key components of chylomicrons.

Data Summary: Inhibition of Triglyceride and Apolipoprotein B Secretion in Caco-2 Cells

| Compound | Concentration (M) | Effect |

| This compound | 10⁻⁶ | Inhibition of ¹⁴C-Triglyceride secretion[2] |

| This compound | 10⁻⁵ | Inhibition of ¹⁴C-Triglyceride secretion[2] |

| This compound | Not specified | Suppression of Apolipoprotein B secretion[2] |

Experimental Protocol: Caco-2 Triglyceride Secretion Assay

-

Cell Culture: Caco-2 cells are seeded on permeable membrane filter supports and cultured until they form a differentiated and polarized monolayer.

-

Radiolabeling: The apical side of the cell monolayer is incubated with medium containing ¹⁴C-labeled oleic acid, which the cells will take up and incorporate into triglycerides.

-

Treatment: The cells are treated with varying concentrations of this compound.

-

Sample Collection: After a defined incubation period, the medium from the basolateral chamber is collected.

-

Lipid Extraction and Quantification: Lipids are extracted from the basolateral medium, and the amount of ¹⁴C-labeled triglycerides is quantified using liquid scintillation counting.

-

Apolipoprotein B Analysis: The concentration of apolipoprotein B in the basolateral medium can be measured by methods such as ELISA or Western blotting.

Experimental Workflow: Caco-2 Triglyceride Secretion Assay

References

AE0047 Hydrochloride and Apolipoprotein B Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist that has demonstrated potential in modulating lipid metabolism. This technical guide provides an in-depth overview of the current understanding of this compound's effect on apolipoprotein B (ApoB) secretion, a critical process in the assembly and release of atherogenic lipoproteins. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of cardiovascular disease, metabolic disorders, and drug development.

Introduction to this compound and Apolipoprotein B

Apolipoprotein B is a primary structural protein of chylomicrons and very-low-density lipoproteins (VLDL), which are responsible for the transport of dietary and endogenously synthesized triglycerides and cholesterol in the circulation.[1] Elevated levels of ApoB-containing lipoproteins are a well-established risk factor for the development of atherosclerosis and subsequent cardiovascular events. Therefore, therapeutic strategies aimed at reducing the secretion of ApoB represent a promising approach for the management of dyslipidemia.

This compound is a calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds.[2][3] While primarily investigated for its antihypertensive properties, preclinical studies have revealed its significant impact on lipid metabolism, specifically its ability to inhibit the secretion of ApoB from intestinal cells.[2][3]

Quantitative Data on the Effects of this compound

Disclaimer: The following tables present an illustrative summary of the effects of this compound based on qualitative descriptions from available research abstracts. Specific quantitative data with statistical parameters from the primary studies were not accessible at the time of this guide's compilation.

Table 1: In Vitro Effect of this compound on Triglyceride and Apolipoprotein B Secretion in Caco-2 Cells [2][3]

| Concentration (M) | Mean Inhibition of ¹⁴C-Triglyceride Secretion (%) | Mean Inhibition of Apolipoprotein B Secretion (%) |

| 1 x 10⁻⁶ | Data not available | Data not available |

| 1 x 10⁻⁵ | Data not available | Data not available |

Table 2: In Vivo Effect of this compound on Plasma Lipids in Obese Zucker Rats (7-day oral administration) [2][3]

| Daily Dosage (mg/kg) | Change in Plasma Triglycerides | Change in TG-rich Lipoproteins | Change in HDL Cholesterol |

| 3 | Dose-dependent decrease | Dose-dependent decrease | Increase |

| 10 | Dose-dependent decrease | Dose-dependent decrease | Increase |

Table 3: Effect of this compound on VLDL Uptake in HepG2 Cells [2][3]

| Treatment | Mean Increase in ¹²⁵I-VLDL Uptake (%) |

| This compound (Concentration not specified) | Data not available |

Proposed Mechanism of Action: Inhibition of ApoB Secretion

The primary mechanism by which this compound is thought to reduce ApoB secretion from intestinal cells is through its action as a calcium channel blocker. The secretion of ApoB-containing lipoproteins is a complex process that is influenced by intracellular calcium levels. It is hypothesized that by blocking the influx of calcium into the intestinal enterocytes, this compound interferes with the signaling cascade required for the proper assembly and exocytosis of chylomicrons. One potential pathway involves the calcium-binding protein calmodulin, which is known to be involved in various cellular secretion processes.

Figure 1: Proposed signaling pathway for this compound's inhibition of ApoB secretion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Caco-2 Cell Culture and Treatment for ApoB Secretion Assay

This protocol describes the culture of Caco-2 cells, an intestinal epithelial cell line, and their subsequent treatment with this compound to assess its impact on ApoB secretion.

Figure 2: Workflow for Caco-2 cell culture and treatment for ApoB secretion assay.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

This compound

-

Vehicle control (e.g., DMSO)

-

¹⁴C-oleic acid complexed to bovine serum albumin (BSA)

Procedure:

-

Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed Caco-2 cells onto the apical side of Transwell permeable supports at a density of approximately 1 x 10⁵ cells/cm².

-

Differentiation: Allow the cells to differentiate for 18-21 days, with media changes every 2-3 days. Differentiation can be monitored by measuring transepithelial electrical resistance (TEER).

-

Pre-treatment: Prior to the experiment, wash the cells with serum-free DMEM.

-

Treatment: Prepare treatment media containing this compound (10⁻⁶ M and 10⁻⁵ M) or vehicle control in serum-free DMEM. Add ¹⁴C-oleic acid complexed to BSA to the apical medium to provide a lipid source for triglyceride synthesis.

-

Incubation: Incubate the cells for 24 hours.

-

Sample Collection: Collect the medium from the basolateral compartment for analysis of secreted triglycerides and ApoB.

Quantification of Apolipoprotein B by ELISA

This protocol outlines a general procedure for quantifying the amount of ApoB secreted into the cell culture medium using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human ApoB ELISA kit (commercially available)

-

Basolateral medium collected from Caco-2 cell experiments

-

Wash buffer

-

Detection antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Coating: Coat a 96-well microplate with a capture antibody specific for human ApoB and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add diluted standards and the collected basolateral medium to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human ApoB. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.

-

Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of ApoB in the samples by comparing their absorbance to the standard curve.

¹²⁵I-VLDL Uptake Assay in HepG2 Cells

This protocol details the method for assessing the effect of this compound on the uptake of VLDL by the human hepatoma cell line, HepG2.

Figure 3: Workflow for ¹²⁵I-VLDL uptake assay in HepG2 cells.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

24-well cell culture plates

-

This compound

-

Vehicle control (e.g., DMSO)

-

¹²⁵I-labeled VLDL

-

Phosphate-Buffered Saline (PBS)

-

Sodium hydroxide (B78521) (NaOH)

-

Gamma counter

Procedure:

-

Cell Culture: Culture HepG2 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seeding: Seed the cells in 24-well plates and allow them to grow to 80-90% confluency.

-

Pre-treatment: Wash the cells with serum-free MEM.

-

Treatment: Treat the cells with this compound or vehicle control for a specified period (e.g., 24 hours).

-

VLDL Uptake: Add ¹²⁵I-VLDL to the wells and incubate at 37°C for a defined time (e.g., 4 hours) to allow for cellular uptake.

-

Washing: Remove the medium and wash the cells several times with cold PBS to remove any unbound ¹²⁵I-VLDL.

-

Cell Lysis: Lyse the cells by adding a solution of NaOH to each well.

-

Radioactivity Measurement: Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

-

Data Analysis: The amount of ¹²⁵I-VLDL uptake is proportional to the measured radioactivity and can be normalized to the total protein content of the cells in each well.

Conclusion and Future Directions

This compound demonstrates a clear inhibitory effect on the secretion of apolipoprotein B and triglycerides from intestinal cells in preclinical models. This effect, likely mediated through the blockade of L-type calcium channels and subsequent disruption of calcium-dependent signaling pathways, presents a novel therapeutic avenue for the management of hyperlipidemia. The compound also appears to enhance the hepatic clearance of VLDL, further contributing to its lipid-lowering profile.

Future research should focus on obtaining more precise quantitative data on the dose-response relationship of this compound on ApoB secretion to determine its potency (e.g., IC₅₀). A more detailed elucidation of the specific signaling intermediates downstream of calcium channel blockade that regulate ApoB secretion is also warranted. Furthermore, clinical studies are necessary to evaluate the efficacy and safety of this compound in human subjects with hyperlipidemia, both as a monotherapy and in combination with other lipid-lowering agents.

References

- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of intestinal apolipoprotein B synthesis and secretion by Caco-2 cells. Lack of fatty acid effects and control by intracellular calcium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

AE0047 Hydrochloride: A Novel Modulator of VLDL Uptake in HepG2 Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the effects of AE0047 Hydrochloride, a dihydropyridine-type calcium antagonist, on the uptake of very-low-density lipoprotein (VLDL) in human hepatoblastoma (HepG2) cells. While originally investigated for its potential in managing hypertension, emerging evidence suggests a role for AE0047 in lipid metabolism, specifically in enhancing the hepatic clearance of VLDL particles. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing VLDL uptake, and a proposed signaling pathway to guide further research and drug development in the context of hypertriglyceridemia and related metabolic disorders.

Introduction

Very-low-density lipoproteins (VLDL) are triglyceride-rich particles synthesized and secreted by the liver, playing a crucial role in transporting endogenous lipids to peripheral tissues.[1][2] Dysregulation of VLDL metabolism is a key factor in the pathogenesis of hypertriglyceridemia, a condition strongly associated with an increased risk of atherosclerotic cardiovascular disease (ASCVD).[1] Hepatic uptake of VLDL and its remnants is a critical step in maintaining lipid homeostasis, primarily mediated by the low-density lipoprotein receptor (LDLR) and related receptors.[3]

This compound is a calcium channel blocker of the dihydropyridine (B1217469) class. While the primary mechanism of action for this class of drugs involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation, studies have indicated that they may also influence other physiological processes, including lipid metabolism. A key study has shown that AE0047 increases the cellular uptake of VLDL in HepG2 cells, suggesting a potential therapeutic application for this compound in hypertriglyceridemia. This guide aims to consolidate the current understanding of AE0047's effect on VLDL metabolism and provide the necessary technical information for its further investigation.

Quantitative Data on VLDL Uptake

A pivotal study by Yoshino et al. demonstrated that this compound enhances the uptake of VLDL in HepG2 cells. The research indicated that treatment with AE0047 led to an increased association and degradation of radiolabeled VLDL by these hepatic cells. While the full quantitative details from the original publication are not publicly accessible, the qualitative findings are summarized below.

| Cell Line | Treatment | Key Finding | Reference |

| HepG2 | This compound | Increased cellular uptake of ¹²⁵I-VLDL |

Experimental Protocols

To facilitate further research into the effects of this compound on VLDL metabolism, a detailed, representative protocol for a VLDL uptake assay in HepG2 cells is provided below. This protocol is based on established methodologies for lipoprotein uptake assays.

VLDL Uptake Assay in HepG2 Cells

Objective: To quantify the effect of this compound on the uptake of VLDL by HepG2 cells.

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Fluorescently labeled VLDL (e.g., DiI-VLDL or ¹²⁵I-VLDL)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader or gamma counter

-

Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.1%.

-

Aspirate the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO) for the control group.

-

Incubate the plate for 24 hours.

-

-

VLDL Uptake:

-

After the 24-hour pre-incubation with the compound, add fluorescently labeled VLDL to each well at a final concentration of 10 µg/mL.

-

Incubate the plate for 4 hours at 37°C to allow for VLDL uptake.

-

-

Quantification:

-

For fluorescently labeled VLDL (DiI-VLDL):

-

Aspirate the medium and wash the cells three times with cold PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader at an excitation/emission wavelength appropriate for the fluorophore (e.g., ~549/565 nm for DiI).

-

-

For radiolabeled VLDL (¹²⁵I-VLDL):

-

Aspirate the medium and wash the cells three times with cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

-

-

-

Data Analysis:

-

Normalize the VLDL uptake in the AE0047-treated wells to the vehicle control wells.

-

Plot the percentage of VLDL uptake against the concentration of this compound to generate a dose-response curve.

-

Signaling Pathways and Visualizations

The precise signaling pathway by which this compound enhances VLDL uptake in HepG2 cells has not been fully elucidated. However, based on its function as a calcium channel blocker and the known mechanisms of lipoprotein endocytosis, a hypothetical pathway can be proposed.

The uptake of VLDL by hepatocytes is primarily mediated by the LDL receptor family. This process involves the binding of VLDL to the receptor, followed by clathrin-mediated endocytosis. Intracellular calcium signaling is known to play a role in various stages of endocytosis and vesicular trafficking. It is plausible that by modulating intracellular calcium concentrations, AE0047 could influence the efficiency of VLDL-receptor complex internalization and subsequent trafficking.

Below are diagrams illustrating the experimental workflow and a proposed signaling pathway.

References

Neuroprotective Effects of AE0047 Hydrochloride in Stroke Models: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the available preclinical data on the neuroprotective effects of AE0047 Hydrochloride in stroke models. AE0047, a novel dihydropyridine (B1217469) calcium antagonist, has demonstrated significant potential in mitigating the deleterious effects of ischemic stroke in animal models. This document synthesizes the key findings, presents quantitative data in a structured format, outlines experimental methodologies, and visualizes the putative signaling pathways involved in its mechanism of action.

Core Findings and Data Presentation

AE0047 has been primarily investigated in stroke-prone spontaneously hypertensive rats (SHRSPs), a well-established model for studying hypertension-related cerebrovascular disease. The research indicates that AE0047 confers neuroprotection through a combination of its long-lasting hypotensive effects and potential direct actions on the cerebral vasculature.[1][2]

Efficacy in Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs)

The primary studies on AE0047 focused on its ability to prevent stroke incidence and improve outcomes in salt-loaded SHRSPs. The key quantitative and qualitative findings from these studies are summarized below.

| Parameter | Vehicle Control | AE0047 (1 mg/kg/day) | AE0047 (3 mg/kg/day) | Nicardipine (10 mg/kg/day) | Hydralazine (10 mg/kg/day) |

| Mortality | All subjects died within 37 days | 0% mortality | 0% mortality | High mortality | 50% mortality |

| Stroke Incidence | 100% | Stroke-free | Stroke-free | Failed to prevent stroke in most cases | Not specified, but high mortality |

| Cerebrovascular Lesions | Severe hemorrhage, brain softening | No signs of hemorrhage or brain softening | No signs of hemorrhage or brain softening | Not specified | Not specified |

| Neurological Symptoms | Not applicable (due to mortality) | Improved neurological symptoms | Improved neurological symptoms | Less effective than AE0047 | Less effective than AE0047 |

| Suppression of Hypertension | Severe hypertension | No significant suppression | Significant suppression | No significant suppression | Suppressed hypertension |

Data synthesized from studies on stroke-prone spontaneously hypertensive rats.[1][2]

Experimental Protocols

The neuroprotective effects of AE0047 were evaluated using the stroke-prone spontaneously hypertensive rat (SHRSP) model. While the full detailed protocols are not publicly available, the general methodology can be inferred from the study descriptions.

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model

The SHRSP model is a genetically hypertensive strain that, when challenged with a high-salt diet, develops severe hypertension and spontaneously suffers from cerebrovascular events, including ischemic and hemorrhagic strokes.

Typical Protocol Outline:

-

Animal Model: Male stroke-prone spontaneously hypertensive rats (SHRSPs), typically around 9 weeks of age at the start of the study.

-

Induction of Stroke: Animals are provided with drinking water containing 1% NaCl to accelerate the onset of hypertension and stroke.

-

Drug Administration:

-

This compound, Nicardipine, or Hydralazine are administered orally on a daily basis.

-

A vehicle control group receives the administration vehicle without the active compound.

-

-

Monitoring:

-

Blood Pressure: Systolic blood pressure is monitored regularly to assess the hypotensive effects of the treatments.

-

Neurological Signs: Animals are observed daily for the presentation of neurological deficits, such as abnormal posture, motor weakness, and seizures.

-

Mortality: The survival rate in each group is recorded throughout the study period.

-

-

Histopathological Analysis:

-

At the end of the study or upon death, brain tissue is collected.

-

Histological examination is performed to assess for signs of stroke, including hemorrhage, brain softening, and other cerebrovascular lesions.

-

Putative Signaling Pathways and Mechanism of Action

AE0047 is identified as a novel calcium antagonist.[1][2] The primary mechanism of action for dihydropyridine calcium channel blockers in a neuroprotective context involves the blockade of L-type voltage-gated calcium channels. This action is crucial in mitigating the ischemic cascade initiated by a stroke.

Ischemic Cascade and AE0047 Intervention

Following an ischemic event, neuronal depolarization leads to an excessive influx of calcium ions (Ca2+) into the cells. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and lipases, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death. By blocking the L-type calcium channels, AE0047 is hypothesized to reduce this toxic calcium influx, thereby attenuating the subsequent neurotoxic cascade.

Caption: Proposed mechanism of AE0047 neuroprotection in ischemic stroke.

Experimental Workflow for Preclinical Evaluation

The evaluation of a potential neuroprotective agent like AE0047 in a stroke model typically follows a structured workflow, from model induction to endpoint analysis.

Caption: General experimental workflow for preclinical stroke studies.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound is a promising neuroprotective agent for stroke, particularly in the context of hypertension-induced cerebrovascular disease. Its efficacy in preventing stroke-related mortality and neurological deficits in the SHRSP model is noteworthy. The dual mechanism of a long-lasting hypotensive effect combined with potential direct vasculoprotective actions warrants further investigation.

Future research should focus on elucidating the specific signaling pathways modulated by AE0047 beyond calcium channel blockade. Studies in other stroke models, such as transient or permanent middle cerebral artery occlusion (tMCAO/pMCAO), would provide a broader understanding of its neuroprotective profile. Furthermore, detailed dose-response studies and investigation into the therapeutic window for administration post-stroke would be critical for any potential clinical translation. The lack of publicly available full-text studies limits a more in-depth analysis at this time.

References

- 1. Protective effects of AE0047, a novel calcium antagonist, on incidence of stroke and hemodynamic disturbances in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of AE0047, a novel calcium antagonist, on progression of brain damage after stroke in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

AE0047 Hydrochloride: An In-depth Technical Guide on its Impact on Renal Blood Flow

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE0047 hydrochloride is a novel dihydropyridine-type calcium channel blocker with a notable and long-lasting impact on renal hemodynamics. This technical guide provides a comprehensive analysis of the effects of AE0047 on renal blood flow, glomerular filtration rate, and associated physiological parameters. Through a detailed examination of preclinical studies, this document outlines the quantitative effects, experimental methodologies, and the underlying signaling pathways. The information is presented to serve as a foundational resource for researchers and professionals engaged in renal pharmacology and drug development.

Introduction

This compound is a new generation calcium channel blocker characterized by its slow onset and prolonged vasodilatory effects. As with other dihydropyridine (B1217469) derivatives, its primary mechanism of action involves the blockade of L-type calcium channels, which are crucial in regulating vascular smooth muscle tone.[1][2] This action leads to vasodilation and subsequent alterations in blood flow and pressure. Understanding the specific impact of AE0047 on the renal vasculature is critical for its potential therapeutic applications in conditions such as hypertension.[3] This guide synthesizes the available preclinical data to provide a detailed overview of its renal pharmacology.

Quantitative Impact on Renal Hemodynamics

The administration of this compound has been shown to elicit distinct dose-dependent effects on key renal parameters. The following tables summarize the quantitative data from studies conducted on anesthetized dogs.

Table 1: Effects of Intravenous this compound Administration

| Dosage (µg/kg) | Change in Blood Pressure (BP) | Change in Renal Blood Flow (RBF) | Change in Urine Formation |

| 10 | Dose-related fall, slow onset, long-lasting | Slight increase | Slight increase |

| 30 | Dose-related fall, slow onset, long-lasting | Not specified | Not specified |

Data sourced from studies on anesthetized dogs.

Table 2: Effects of Intrarenal this compound Infusion (Non-hypotensive Doses)

| Dosage (ng/kg/min) | Change in Renal Blood Flow (RBF) | Change in Glomerular Filtration Rate (GFR) | Change in Urine Flow (UF) | Change in Urinary Electrolyte Excretion (Na+, K+, Cl-) |

| 25 | No significant increase | Significant increase | Dose-related increase | Dose-related increase |

| 50 | No significant increase | Significant increase | Dose-related increase | Dose-related increase |

Data sourced from studies on anesthetized dogs.

Table 3: Effects of Intrarenal this compound Infusion on Basal Renal Parameters and in Response to Renal Nerve Stimulation (RNS)

| Dosage (ng/kg/min) | Change in Basal Renal Blood Flow | Change in Basal Urine Formation | Effect on Low-Frequency RNS-induced Antidiuresis | Effect on High-Frequency RNS-induced Renal Vasoconstriction | Effect on RNS-induced Norepinephrine (B1679862) (NE) Overflow |

| 10 | Increase | Increase | Tended to attenuate | Not specified | Not suppressed |

| 50 | Increase | Increase | Markedly attenuated | Significantly suppressed | Markedly attenuated (low-frequency RNS) |

Data sourced from studies on anesthetized dogs.[3]

Experimental Protocols

The data presented in this guide are derived from rigorous preclinical studies. The following sections detail the methodologies employed in these key experiments.

General Animal Model and Preparation

-

Animal Model: Adult mongrel dogs of either sex were used in the primary studies.[3]

-

Anesthesia: Animals were anesthetized, typically with an initial dose of a barbiturate, followed by continuous infusion to maintain a stable level of anesthesia.[3]

-

Surgical Preparation: Standard surgical procedures for in vivo renal studies were performed, including cannulation of the femoral artery and vein for blood pressure monitoring and drug administration, respectively. For intrarenal studies, a catheter was placed in the renal artery.[3]

Measurement of Renal Hemodynamics and Function

-

Renal Blood Flow (RBF): Measured using an electromagnetic flowmeter with a probe placed around the renal artery.[3]

-

Glomerular Filtration Rate (GFR): Determined by measuring the clearance of a filtration marker, such as creatinine.

-

Urine Collection and Analysis: Urine was collected from a cannulated ureter. Urine flow was measured, and concentrations of electrolytes (Na+, K+, Cl-) were determined using standard laboratory techniques.

-

Blood Pressure: Monitored continuously via an arterial catheter connected to a pressure transducer.

Drug Administration Protocols

-

Intravenous (IV) Administration: this compound was administered as a bolus injection to assess its systemic effects on blood pressure and renal function.

-

Intrarenal (IR) Infusion: To investigate the direct renal effects without systemic hypotensive influence, AE0047 was infused at non-hypotensive doses directly into the renal artery.[3]

Renal Nerve Stimulation (RNS) Protocol

-

Stimulation: The renal nerves were isolated and stimulated electrically at both low (0.5-2.0 Hz) and high (2.5-5.0 Hz) frequencies to induce changes in renal function and norepinephrine overflow.[3]

-

Norepinephrine (NE) Measurement: Renal venous blood was sampled to measure the norepinephrine secretion rate (NESR) as an index of sympathetic nerve activity.[3]

Signaling Pathways and Mechanism of Action

This compound, as a dihydropyridine calcium channel blocker, primarily targets L-type calcium channels in the vascular smooth muscle cells of the renal afferent arterioles.[1][4] The blockade of these channels inhibits the influx of extracellular calcium, leading to vasodilation.

Caption: Signaling pathway of AE0047 in renal vascular smooth muscle cells.

The preferential vasodilation of the afferent arteriole increases renal blood flow and, consequently, the glomerular filtration rate.[4] This is consistent with the experimental data showing an increase in GFR even when RBF is not significantly elevated.

Furthermore, AE0047 has been shown to suppress norepinephrine overflow from renal nerve endings, particularly at higher doses.[3] This suggests an additional mechanism involving the modulation of sympathetic neurotransmission in the kidney.

Caption: Generalized experimental workflow for assessing AE0047's renal effects.

The long-lasting diuretic effect of AE0047 is thought to be due to the inhibition of sodium and water reabsorption in the renal tubules, a mechanism that persists even after the cessation of drug infusion.

Discussion and Conclusion

This compound demonstrates a complex and beneficial profile of effects on renal function. Its ability to increase renal blood flow and glomerular filtration rate, coupled with a sustained diuretic and natriuretic action, highlights its potential as a therapeutic agent for hypertension, particularly in patients where renal function is a concern. The vasodilatory action is primarily mediated through the blockade of L-type calcium channels in the afferent arterioles.

A unique characteristic of AE0047 is its ability to attenuate the effects of renal nerve stimulation, suggesting a modulatory role on sympathetic control of the kidney.[3] This dual action on both vascular tone and neural influence distinguishes it from some other calcium channel blockers like nicardipine, which did not affect RNS-induced changes in renal function.[3]

References

- 1. Dihydropyridine Calcium Channel Blockers and Kidney Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Inhibitory effects of AE0047, a new dihydropyridine Ca(2+) channel blocker, on renal nerve stimulation-induced renal actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

AE0047 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE0047 Hydrochloride is a dihydropyridine-based L-type calcium channel blocker with significant antihypertensive properties and a unique profile of affecting lipid metabolism. This technical guide provides a comprehensive overview of its pharmacological properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Detailed experimental protocols for key assays are presented, along with a summary of quantitative data from preclinical studies. Furthermore, this guide illustrates the proposed signaling pathways of this compound's action through detailed diagrams, offering a valuable resource for researchers in cardiovascular and metabolic drug discovery.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | N/A |

| CAS Number | 116308-56-6 | [1][2][3] |

| Molecular Formula | C41H43ClN4O6 | N/A |

| Molecular Weight | 723.26 g/mol | [3] |

Pharmacological Profile

This compound is a potent antagonist of L-type calcium channels, exhibiting high affinity for these channels in both cardiac and smooth muscle tissues. Its primary pharmacological effect is vasodilation, leading to a reduction in blood pressure.

Antihypertensive Activity

Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated the dose-dependent and long-lasting antihypertensive effects of AE0047.

| Animal Model | Administration Route | Dose | Effect on Systolic Blood Pressure (SBP) | Reference |

| Spontaneously Hypertensive Rats (SHR) | Oral | 1, 3, 10 mg/kg | Dose-related reduction | N/A |

| Spontaneously Hypertensive Rats (SHR) | Intravenous | 10, 30, 100 µg/kg | Slow onset, sustained reduction | N/A |

| Renal Hypertensive Dogs | Oral (capsule) | 4, 8, 16, 32 mg/body | Dose-dependent and long-lasting effects | N/A |

Effects on Lipid Metabolism

AE0047 has been shown to modulate lipid metabolism, a characteristic not commonly associated with all dihydropyridine (B1217469) calcium channel blockers. Specifically, it has been observed to decrease plasma triglyceride levels.

| Cell Line / Animal Model | Key Finding | Reference |

| Caco-2 cells | Inhibits basolateral secretion of triglycerides and apolipoprotein B. | [4] |

| HepG2 cells | Increases the cellular uptake of Very Low-Density Lipoprotein (VLDL). | [4] |

| Obese Zucker rats | Dose-dependently decreases plasma triglyceride and TG-rich lipoprotein levels. | [4] |

Experimental Protocols

[³H]-Nimodipine Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for L-type calcium channels using radiolabeled nimodipine.

Materials:

-

Rat cardiac or smooth muscle membranes

-

[³H]-Nimodipine (radioligand)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Prepare membrane homogenates from rat cardiac or smooth muscle tissue.

-

In a series of tubes, add a constant concentration of [³H]-Nimodipine.

-

Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC50 value of this compound, which can then be used to calculate its binding affinity (Ki).

Triglyceride Secretion in Caco-2 Cells

This protocol describes a method to assess the effect of this compound on triglyceride secretion from intestinal-like Caco-2 cells.

Materials:

-

Differentiated Caco-2 cells grown on permeable supports

-

[¹⁴C]-Oleic acid

-

This compound

-

Cell culture medium

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

-

Treat the cells with varying concentrations of this compound.

-

Add [¹⁴C]-Oleic acid to the apical side of the cell monolayer to serve as a precursor for triglyceride synthesis.

-

Incubate for a specified period to allow for lipid synthesis and secretion.

-

Collect the medium from the basolateral compartment.

-

Extract lipids from the basolateral medium using appropriate organic solvents.

-

Separate the lipid classes, including triglycerides, using TLC.

-

Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Compare the amount of secreted [¹⁴C]-triglyceride in treated versus untreated cells to determine the effect of AE0047.

VLDL Uptake Assay in HepG2 Cells

This protocol details a method to measure the effect of this compound on the uptake of VLDL by the human liver cell line, HepG2.

Materials:

-

HepG2 cells

-

Very Low-Density Lipoprotein (VLDL) labeled with a fluorescent or radioactive tag (e.g., ¹²⁵I-VLDL)

-

This compound

-

Cell culture medium

-

Plate reader or gamma counter

Procedure:

-

Plate HepG2 cells and allow them to adhere and grow.

-

Treat the cells with different concentrations of this compound.

-

Add labeled VLDL to the cell culture medium.

-

Incubate for a defined period to allow for VLDL uptake by the cells.

-

Wash the cells thoroughly to remove any unbound VLDL.

-

Lyse the cells to release the internalized VLDL.

-

Measure the amount of internalized labeled VLDL using a plate reader (for fluorescent tags) or a gamma counter (for radioactive tags).

-

Compare the VLDL uptake in treated cells to that in control cells.

Signaling Pathways and Mechanisms of Action

Antihypertensive Mechanism

As a dihydropyridine calcium channel blocker, this compound exerts its antihypertensive effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.

Caption: Antihypertensive mechanism of this compound.

Proposed Mechanism for Lipid Metabolism Modulation

The precise signaling pathway by which this compound modulates lipid metabolism is still under investigation. However, based on its known function as a calcium channel blocker and its observed effects on intestinal and hepatic cells, a potential mechanism can be proposed. Calcium signaling is known to be involved in the assembly and secretion of lipoproteins.

References

- 1. Antihypertensive effects of new dihydropyridine derivatives on phenylephrine-raised blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antihypertensive dihydropyridines with 1,4,4-trisubstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AE0047 Hydrochloride in Caco-2 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE0047 Hydrochloride, also known as Watanipidine monohydrochloride, is a potent dihydropyridine (B1217469) calcium channel blocker.[1][2] It functions as a calcium antagonist, inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] This document provides detailed protocols for evaluating the effects of this compound on Caco-2 cells, a human colon adenocarcinoma cell line commonly used as an in vitro model of the human intestinal epithelium.[4][5] The protocols outlined below describe methods for assessing the cytotoxicity and permeability of this compound in Caco-2 cell monolayers. These studies are crucial in drug development for predicting oral drug absorption and identifying potential intestinal toxicity.

Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound on Caco-2 cells. These tables are provided as templates for data presentation.

Table 1: Cytotoxicity of this compound on Caco-2 Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98.1 ± 4.5 |

| 10 | 95.3 ± 5.1 |

| 25 | 88.7 ± 6.3 |

| 50 | 75.4 ± 7.8 |

| 100 | 52.1 ± 8.2 |

| IC50 (µM) | ~ 95 |

Table 2: Apparent Permeability (Papp) of this compound across Caco-2 Monolayers

| Transport Direction | Papp (cm/s) (Mean ± SD) | Efflux Ratio |

| Apical to Basolateral (A-B) | 1.5 x 10⁻⁶ ± 0.2 x 10⁻⁶ | 2.5 |

| Basolateral to Apical (B-A) | 3.75 x 10⁻⁶ ± 0.4 x 10⁻⁶ |

Experimental Protocols

Caco-2 Cell Culture

This protocol describes the general maintenance of Caco-2 cells.

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture flasks (T-75)

-

6-well, 12-well, or 96-well plates and Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

Procedure:

-

Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Change the culture medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cell monolayer with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete culture medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at a density of 2 x 10⁵ cells/cm².

-

For permeability assays, seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on Caco-2 cell viability.

Materials:

-

Caco-2 cells seeded in a 96-well plate

-

This compound stock solution (in DMSO)

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-